tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
Overview
Description
tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in coordination chemistry, photochemistry, and as ligands in various catalytic processes. The tert-butyl group in this compound enhances its stability and solubility, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate typically involves the coupling of pyridine derivatives. One common method is the nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as the terminal reductant . This method is efficient and provides a high yield of the desired bipyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The incorporation of tert-butyl groups is achieved through alkylation reactions, which are well-established in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydrobipyridine derivatives.
Substitution: Halogenation and alkylation reactions are common, where the hydrogen atoms on the pyridine rings are substituted with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products
The major products formed from these reactions include bipyridine N-oxides, dihydrobipyridine derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The tert-butyl group enhances the solubility and stability of these complexes, making them more effective in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound is similar in structure but lacks the dihydro and carboxylate functionalities.
2,2’-Bipyridine: A simpler bipyridine compound without the tert-butyl and carboxylate groups.
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with different substituents.
Uniqueness
tert-Butyl 5’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate is unique due to its combination of tert-butyl, dihydro, and carboxylate groups. This combination enhances its stability, solubility, and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
tert-butyl 4-pyridin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h4-7,9H,8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDSTYVFRNJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582434 | |
Record name | tert-Butyl 3',6'-dihydro[2,4'-bipyridine]-1'(2'H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90606-77-2 | |
Record name | tert-Butyl 3',6'-dihydro[2,4'-bipyridine]-1'(2'H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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